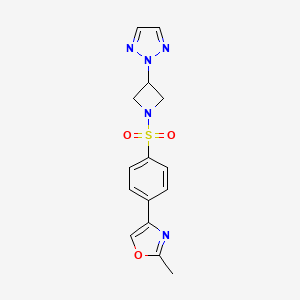![molecular formula C20H20N6O3 B2932328 4-isopropoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide CAS No. 2034348-67-7](/img/structure/B2932328.png)
4-isopropoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned contains several interesting functional groups, including a triazole and an oxadiazole ring. Triazoles are a class of five-membered aromatic azole chains containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Oxadiazoles are another class of heterocyclic compounds that contain one oxygen and two nitrogen atoms in a five-membered ring .
Aplicaciones Científicas De Investigación
Pharmaceutical Research
This compound, featuring a triazole moiety, is of interest in pharmaceutical research due to triazoles’ ability to bind with various enzymes and receptors, showing diverse biological activities . It could be explored for its potential as a therapeutic agent in treating diseases where such interactions are beneficial.
Chemical Synthesis
As a benzamide derivative, this compound could serve as a precursor or intermediate in the synthesis of more complex molecules. Its isopropoxy and triazolo[4,3-a]pyridin groups might be useful in borylation reactions to create boronic acids and derivatives, which are valuable in cross-coupling reactions .
Neuroscience Research
Compounds with similar structures have been used as central nervous system (CNS) penetrants. This suggests potential applications in neuroscience research, possibly as a tool to study brain functions or as a lead compound for developing CNS-targeted therapies .
Cancer Research
The ability of triazole derivatives to show anticancer activity makes this compound a candidate for cancer research. It could be investigated for its efficacy in inhibiting cancer cell growth or as a part of targeted drug delivery systems .
Mecanismo De Acción
Target of Action
The primary target of this compound is currently unknown. The compound contains a triazole moiety, which is known to interact with a variety of enzymes and receptors, showing versatile biological activities . .
Mode of Action
Triazole compounds are known to bind to various enzymes and receptors in the biological system . The specific interaction of this compound with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Given the diverse biological activities of triazole compounds , it can be hypothesized that this compound may have multiple effects at the molecular and cellular level
Direcciones Futuras
The future research directions would likely involve further exploration of the biological activities of this compound, as well as the development of new synthesis methods and the study of its chemical reactions. Given the biological activity of triazoles and oxadiazoles, this compound could potentially be of interest in the development of new pharmaceuticals .
Propiedades
IUPAC Name |
N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-12(2)28-16-6-4-14(5-7-16)19(27)21-11-18-24-23-17-10-15(8-9-26(17)18)20-22-13(3)25-29-20/h4-10,12H,11H2,1-3H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQXGMPFASEJAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC=C(C=C4)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

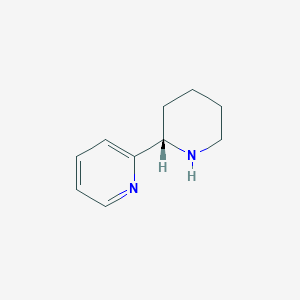
![N-[(1R)-1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2932247.png)

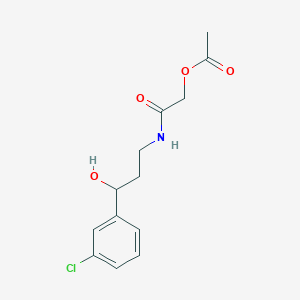

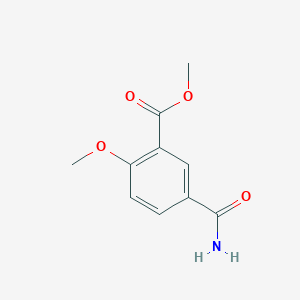
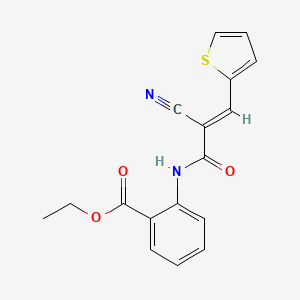
![8-(3-Imidazolylpropyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]puri ne-2,4-dione](/img/structure/B2932258.png)

![1-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2932263.png)
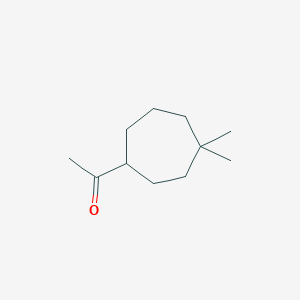
![(2E)-2-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}hydrazinecarboximidamide](/img/structure/B2932265.png)
![N-[(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]prop-2-enamide](/img/structure/B2932266.png)
